1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Overview
Description
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea is a complex organic compound that features a triazole ring, an amino group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea typically involves multiple steps. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then reacted with butylamine to form the intermediate compound. This intermediate is subsequently treated with methyl isothiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thiourea groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1,2,4-triazole derivatives: Various derivatives with modifications on the triazole ring or attached groups.
Uniqueness
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea is unique due to its combination of a triazole ring, an amino group, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S/c1-10-8(15)11-5-3-2-4-6-12-7(9)14-13-6/h2-5H2,1H3,(H2,10,11,15)(H3,9,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENHZQEARPEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCCC1=NC(=NN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367240 | |
Record name | 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-44-6 | |
Record name | 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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